![molecular formula C13H21N3O B1398770 2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline CAS No. 896128-19-1](/img/structure/B1398770.png)
2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline is a chemical compound with the empirical formula C17H28N4O and a molecular weight of 304.43 . It is a solid substance . This compound is an intermediate of Brigatinib, a medicine used to treat cancer that suppresses epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK) .
Synthesis Analysis
The synthesis of this compound involves reacting 26 17) with 13a under basic conditions, followed by the removal of the tert-butoxycarbonyl group and reductive amination .Molecular Structure Analysis
The SMILES string of this compound isCOc1cc (ccc1N)N2CCC (CC2)N3CCN (C)CC3
. The InChI key is WDQZQPCYVLHWRA-UHFFFAOYSA-N
. Chemical Reactions Analysis
This compound is used as an intermediate in the synthesis of Brigatinib, a medicine used to treat cancer . It is also used in the synthesis of aminopyridopyrimidinones as tyrosine kinase inhibitors and anticancer agents .Physical And Chemical Properties Analysis
The physical form of this compound is solid . Its empirical formula is C17H28N4O and its molecular weight is 304.43 .Scientific Research Applications
1. Inhibition of Bruton’s Tyrosine Kinase (BTK) This compound has been found to be a potent inhibitor of Bruton’s tyrosine kinase (BTK), a key component of the B cell receptor (BCR) signaling pathway . BTK plays a crucial role in B cell malignancies and autoimmune disorders, making it an attractive target for the treatment of B cell related diseases .
Treatment of B Cell Malignancies
The compound has shown potential in the treatment of B cell malignancies. It has been found to inhibit BTK activation in TMD8 B cell lymphoma cells, thereby inhibiting the in vitro growth of these cells .
Induction of Cell Cycle Arrest
The compound has been found to arrest TMD8 cells at the G1 phase in a dose-dependent manner. This is accompanied by decreased levels of Rb, phosphorylated Rb, and cyclin D1 .
Induction of Apoptosis
Following treatment with the compound, TMD8 cells undergo apoptosis associated with PARP and caspase 3 cleavage .
Potential Second-Generation Inhibitor of BTK
The compound’s kinase selectivity was found to be superior to that of the first-generation inhibitor ibrutinib, suggesting that it could be a second-generation inhibitor of BTK .
6. Inhibition of Anaplastic Lymphoma Kinase (ALK) The compound has been identified as a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), a validated therapeutic target for treating EML4-ALK positive non-small cell lung cancer (NSCLC) .
properties
IUPAC Name |
2-methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-15-5-7-16(8-6-15)10-11-3-4-12(14)13(9-11)17-2/h3-4,9H,5-8,10,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIBTNYYADLEJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=C(C=C2)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50725791 |
Source
|
Record name | 2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50725791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline | |
CAS RN |
896128-19-1 |
Source
|
Record name | 2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50725791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.